1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Description
The compound 1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core linked via a 2-oxoethyl group to a piperazine ring substituted with a 4-fluorobenzo[d]thiazol-2-yl moiety. This structure combines electronegative (fluorine) and heterocyclic (benzothiazole, piperazine) elements, which are commonly associated with enhanced bioavailability and receptor binding in medicinal chemistry .
Properties
IUPAC Name |
1-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-11-2-1-3-12-16(11)19-17(26-12)21-8-6-20(7-9-21)15(25)10-22-13(23)4-5-14(22)24/h1-3H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSSANXIQEYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that exhibits significant potential in medicinal chemistry. Its unique structure integrates a piperazine ring, a benzothiazole moiety, and a pyrrolidine-2,5-dione framework, which are known to confer various biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.42 g/mol. The presence of fluorinated aromatic systems and heterocyclic rings enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇F₂N₃O₂S |
| Molecular Weight | 373.42 g/mol |
| Structure | Structure |
The primary mechanism of action for this compound involves the inhibition of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 plays a crucial role in the kynurenine pathway, which is involved in tryptophan metabolism and immune regulation. Inhibition of IDO1 can lead to increased levels of tryptophan and downstream metabolites that may have therapeutic effects in cancer and immune-related diseases .
Biological Activities
The biological activities associated with 1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione include:
Anticancer Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth and enhancing immune responses against cancer cells .
Antimicrobial Effects : The compound has demonstrated antimicrobial properties in various studies, suggesting its potential utility in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Properties : The inhibition of IDO1 can also contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:
-
Inhibitory Effects on Tyrosinase : A study evaluated the inhibitory effects of related compounds on tyrosinase, an enzyme involved in melanin production. The findings indicated that certain derivatives exhibited competitive inhibition with low IC50 values, suggesting potential applications in skin-related conditions .
Compound IC50 (μM) Mode of Action Compound A 12.5 Competitive Inhibitor Compound B 15.0 Competitive Inhibitor - Kynurenine Pathway Modulation : The modulation of the kynurenine pathway by IDO1 inhibitors has been linked to improved immune responses in preclinical models of cancer. This suggests that the compound may enhance anti-tumor immunity through its action on IDO1 .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Anticonvulsant Activity: Comparison with 3-(2-Chlorophenyl)-1-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6)
Key Similarities :
Key Differences :
- Substituent Variation : Compound 6 has a 2-chlorophenyl group on the pyrrolidine-dione and a 4-fluorophenyl group on piperazine, whereas the target compound features a 4-fluorobenzo[d]thiazol substituent. The benzo[d]thiazol moiety may improve π-π stacking or hydrogen bonding compared to a simple phenyl group .
- Pharmacological Data : Compound 6 demonstrated superior anticonvulsant activity (ED50 = 68.30 mg/kg in MES test) compared to valproic acid (ED50 = 252.74 mg/kg), suggesting that fluorine and chlorine substitutions synergistically enhance efficacy .
Structural Analog: 1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
Key Similarities :
- Both compounds incorporate a benzo[d]thiazolyl group and pyrrolidine-2,5-dione core.
Key Differences :
- Heterocyclic Ring : The analog uses a piperidine ring (saturated six-membered ring) instead of piperazine (a seven-membered ring with two nitrogen atoms). Piperazine’s basicity may enhance solubility and CNS penetration compared to piperidine .
- Substituent: A chlorine atom replaces fluorine on the benzothiazole, which increases lipophilicity but may reduce electronegative interactions. No pharmacological data are available for this analog .
Urea-Based Piperazine Derivatives ( and )
Key Similarities :
- Several urea derivatives (e.g., 1f, 3d) share the piperazine-thiazole scaffold and fluorinated aromatic systems.
Key Differences :
- Core Structure: Urea backbones versus pyrrolidine-dione. Urea derivatives may exhibit different binding modes due to hydrogen-bond donor/acceptor properties.
- Physical Properties : Higher molecular weights (e.g., 788.3 g/mol for 3d) and melting points (225–226°C for 3d) compared to the target compound (estimated MW ~450 g/mol) suggest differences in crystallinity and solubility .
Comparative Data Table
Impact of Substituents on Pharmacological Properties
- Fluorine vs.
- Piperazine vs. Piperidine : Piperazine’s secondary amines may form stronger hydrogen bonds, enhancing solubility and CNS activity compared to piperidine’s single nitrogen .
- Benzothiazole vs. Phenyl : The benzo[d]thiazole system’s planar structure and sulfur atom could improve binding to aromatic pockets in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
